![molecular formula C10H9ClF3N3O B6299099 C-[5-(4-Trifluoromethyl-phenyl)-[1,3,4]oxadiazol-2-yl]-methylamine; hydrochloride CAS No. 2368870-82-8](/img/structure/B6299099.png)

C-[5-(4-Trifluoromethyl-phenyl)-[1,3,4]oxadiazol-2-yl]-methylamine; hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

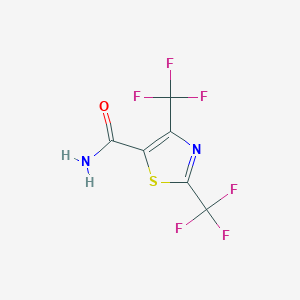

The compound is an organic molecule containing an oxadiazole ring, which is a five-membered ring containing two nitrogen atoms, one oxygen atom, and two carbon atoms. The presence of a trifluoromethyl group attached to a phenyl ring suggests that the compound could have interesting chemical and physical properties .

Synthesis Analysis

While the exact synthesis route for this compound isn’t available, oxadiazoles are typically synthesized through the cyclodehydration of certain precursors, such as carboxylic acids, in the presence of a dehydrating agent . The trifluoromethyl group could potentially be introduced through a nucleophilic substitution reaction .Molecular Structure Analysis

The molecular structure of this compound would likely show conjugation between the aromatic phenyl ring and the oxadiazole ring, which could have implications for the compound’s chemical reactivity and photophysical properties .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific substituents present. Generally, the presence of the trifluoromethyl group could increase the compound’s lipophilicity, which could affect its solubility and permeability .Applications De Recherche Scientifique

Anticancer Activity

This compound has shown significant anticancer activity . Specifically, N-(4-(Trifluoromethyl)phenyl)-5-(3,4- dimethoxyphenyl)-1,3,4-oxadiazol-2-amine (a derivative of the compound) showed significant anticancer activity against several cancer cell lines, including NCI-H522, K-562, MOLT-4, LOX-IMVI, and HL-60(TB) .

Antioxidant Activity

The compound also exhibits promising antioxidant activity . The antioxidant activity of 4- (5- (4- (trifluoromethyl) phenylamino)-1,3,4-oxadiazol-2-yl)-2-methoxyphenol (another derivative of the compound) was promising with an IC50 of 15.14 μM .

Antibacterial Activity

Some derivatives of the compound have shown strong antibacterial effects on Xanthomonas oryzae pv. oryzae (Xoo), a bacterium that causes bacterial leaf blight in rice . Compounds 5m, 5r, 5u, 5v, 5x, and 5y showed strong antibacterial effects on Xoo, with EC50 values ranging from 19.44 to 36.25 μg/mL .

Anti-fungal Activity

The compound has shown moderate anti-fungal activity against Rhizoctonia solani, a fungus that causes sheath blight in rice .

Nematocidal Activity

The compound has shown moderate nematocidal activity against Meloidogyne incognita, a species of root-knot nematode that is a major agricultural pest .

Potential for New Antibacterial Agents

Derivatives of the compound containing a trifluoromethyl pyridine moiety have been suggested as potential alternative templates for discovering novel antibacterial agents .

Safety and Hazards

Orientations Futures

Mécanisme D'action

- The primary targets of this compound are not explicitly mentioned in the available literature. However, it’s worth noting that 1,2,4-oxadiazole derivatives (to which this compound belongs) have exhibited a broad spectrum of biological activities, including antibacterial, antifungal, and nematocidal effects .

Target of Action

Propriétés

IUPAC Name |

[5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-yl]methanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F3N3O.ClH/c11-10(12,13)7-3-1-6(2-4-7)9-16-15-8(5-14)17-9;/h1-4H,5,14H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFUFVXMECDGNKN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NN=C(O2)CN)C(F)(F)F.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClF3N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[5-[4-(Trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-yl]methanamine;hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[5-(3-Thiophen-2-yl-phenyl)-[1,3,4]oxadiazol-2-ylmethyl]-carbamic acid tert-butyl ester](/img/structure/B6299031.png)

![[5-(3-tert-Butyl-phenyl)-[1,3,4]oxadiazol-2-ylmethyl]-carbamic acid tert-butyl ester](/img/structure/B6299042.png)

![C-[5-(3-Trifluoromethyl-phenyl)-[1,3,4]oxadiazol-2-yl]-methylamine; hydrochloride](/img/structure/B6299048.png)

![(5-m-Tolyl-[1,3,4]oxadiazol-2-ylmethyl)-carbamic acid tert-butyl ester](/img/structure/B6299055.png)

![[5-(3-Nitro-phenyl)-[1,3,4]oxadiazol-2-ylmethyl]-carbamic acid tert-butyl ester](/img/structure/B6299064.png)

![[5-(3-Fluoro-phenyl)-[1,3,4]oxadiazol-2-ylmethyl]-carbamic acid tert-butyl ester](/img/structure/B6299071.png)

![C-[5-(4-Thiophen-2-yl-phenyl)-[1,3,4]oxadiazol-2-yl]-methylamine; hydrochloride](/img/structure/B6299077.png)

![C-[5-(4-Trifluoromethoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-methylamine; hydrochloride](/img/structure/B6299081.png)

![C-[5-(4-Methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-methylamine hydrochloride](/img/structure/B6299087.png)

![[5-(4-Fluoro-phenyl)-[1,3,4]oxadiazol-2-ylmethyl]-carbamic acid tert-butyl ester](/img/structure/B6299113.png)

![[5-(4-Thiophen-2-yl-phenyl)-[1,3,4]oxadiazol-2-ylmethyl]-carbamic acid tert-butyl ester](/img/structure/B6299125.png)

![[5-(4-Nitro-phenyl)-[1,3,4]oxadiazol-2-ylmethyl]-carbamic acid tert-butyl ester](/img/structure/B6299128.png)